Nalpha-Boc-Nalpha-methyl-L-glutamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

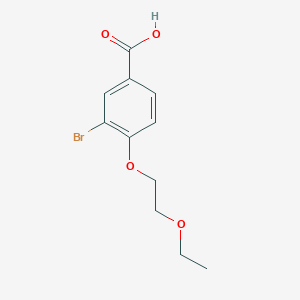

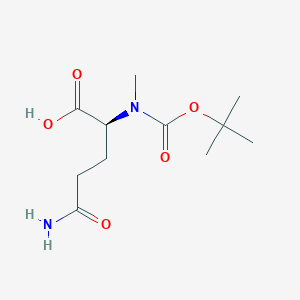

Nalpha-Boc-Nalpha-méthyl-L-glutamine, également connue sous le nom de Nalpha-(tert-butoxycarbonyl)-Nalpha-méthyl-L-glutamine, est un dérivé de l'acide aminé L-glutamine. Ce composé se caractérise par la présence d'un groupe protecteur tert-butoxycarbonyl (Boc) et d'un groupe méthyle attaché à l'azote alpha. Le groupe Boc est couramment utilisé en synthèse organique pour protéger les fonctionnalités amines pendant les réactions chimiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Nalpha-Boc-Nalpha-méthyl-L-glutamine implique généralement la protection du groupe amino de la L-glutamine avec un groupe Boc, suivie de la méthylation de l'azote alpha. La voie de synthèse générale peut être résumée comme suit :

Protection de la L-glutamine : La L-glutamine est mise en réaction avec du dicarbonate de di-tert-butyle (Boc2O) en présence d'une base telle que la triéthylamine (TEA) pour former la Nalpha-Boc-L-glutamine.

Méthylation : Le groupe amino protégé est ensuite méthylé à l'aide d'un agent méthylant tel que l'iodure de méthyle (CH3I) en présence d'une base comme l'hydrure de sodium (NaH) pour produire la Nalpha-Boc-Nalpha-méthyl-L-glutamine.

Méthodes de production industrielle

La production industrielle de Nalpha-Boc-Nalpha-méthyl-L-glutamine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés. Les étapes clés comprennent :

- Protection à grande échelle de la L-glutamine à l'aide de Boc2O et de TEA.

- Méthylation à l'aide de CH3I et de NaH dans des conditions contrôlées.

- Purification par cristallisation ou chromatographie pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions

Nalpha-Boc-Nalpha-méthyl-L-glutamine subit diverses réactions chimiques, notamment :

Déprotection : Élimination du groupe Boc en utilisant des conditions acides (par exemple, l'acide trifluoroacétique) pour obtenir l'amine libre.

Substitution : L'amine méthylée peut participer à des réactions de substitution nucléophile.

Couplage : Le composé peut être utilisé en synthèse peptidique par le biais de réactions de couplage avec d'autres acides aminés.

Réactifs et conditions courants

Déprotection : Acide trifluoroacétique (TFA) dans le dichlorométhane (DCM).

Substitution : Iodure de méthyle (CH3I) et hydrure de sodium (NaH).

Couplage : Réactifs carbodiimides (par exemple, EDC, DCC) et agents de couplage (par exemple, HOBt, HOAt).

Principaux produits

Déprotection : L-glutamine avec un groupe amine libre.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Couplage : Peptides et dérivés peptidiques.

Applications de la recherche scientifique

Nalpha-Boc-Nalpha-méthyl-L-glutamine a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de peptides et d'autres molécules complexes.

Biologie : Employé dans l'étude de la structure et de la fonction des protéines par le biais de la synthèse peptidique.

Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments et comme précurseur de composés bioactifs.

Industrie : Utilisé dans la production de produits pharmaceutiques et biotechnologiques.

Mécanisme d'action

Le mécanisme d'action de Nalpha-Boc-Nalpha-méthyl-L-glutamine est principalement lié à son rôle de dérivé d'acide aminé protégé. Le groupe Boc protège la fonctionnalité amine pendant les réactions chimiques, empêchant les réactions secondaires indésirables. Après déprotection, l'amine libre peut participer à divers processus biochimiques, y compris la formation de liaisons peptidiques et les interactions enzymatiques.

Applications De Recherche Scientifique

Nalpha-Boc-Nalpha-methyl-L-glutamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of protein structure and function through peptide synthesis.

Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Mécanisme D'action

The mechanism of action of Nalpha-Boc-Nalpha-methyl-L-glutamine is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme interactions.

Comparaison Avec Des Composés Similaires

Composés similaires

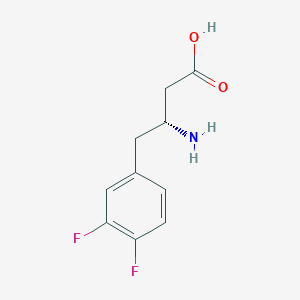

Nalpha-Boc-L-glutamine : Structure similaire, mais sans le groupe méthyle sur l'azote alpha.

Nalpha-Boc-Nalpha-méthyl-L-alanine : Structure similaire avec l'alanine à la place de la glutamine.

Nalpha-Boc-Nalpha-méthyl-L-asparagine : Structure similaire avec l'asparagine à la place de la glutamine.

Unicité

Nalpha-Boc-Nalpha-méthyl-L-glutamine est unique en raison de la présence à la fois du groupe protecteur Boc et du groupe méthyle sur l'azote alpha. Cette double modification offre une stabilité et une réactivité accrues, ce qui en fait un intermédiaire précieux en synthèse organique et en chimie peptidique.

Propriétés

Formule moléculaire |

C11H20N2O5 |

|---|---|

Poids moléculaire |

260.29 g/mol |

Nom IUPAC |

(2S)-5-amino-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13(4)7(9(15)16)5-6-8(12)14/h7H,5-6H2,1-4H3,(H2,12,14)(H,15,16)/t7-/m0/s1 |

Clé InChI |

UEXFOLGIHMVXKM-ZETCQYMHSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)N)C(=O)O |

SMILES canonique |

CC(C)(C)OC(=O)N(C)C(CCC(=O)N)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)

![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)